Cas no 100986-86-5 ((R)-Ofloxacin)
(R)-Ofloxacin Chemical and Physical Properties
Names and Identifiers
-
- 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (3R)-
- (R)-Ofloxacin
- D-OFLOXACIN
- DEXTROFLOXACINE
- D-ofloaxcin
- DR 3354
- (R)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
- D-Levofloxacin
- DS-4632
- Aids002308
- Aids-002308
- Ofloxacin R-Isomer
- D-Isomer of ofloxacin
- Levofloxacin R-IsoMer
- (R)-Ofloxacin,98%e.e.
- MLS006011975
- 7H-PYRIDO(1,2,3-DE)-1,4-BENZOXAZINE-6-CARBOXYLIC ACID, 9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(4-METHYL-1-PIPERAZINYL)-7-OXO-, (3R)-
- fluoro-methyl-(4-methylpiperazin-1-yl)-oxo-[?]carboxylic acid
- Dextrofloxacin
- (R)-9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(4-METHYL-1-PIPERAZINYL)-7-OXO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID
- (R)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- LEVOFLOXACIN HEMIHYDRATE IMPURITY A [EP IMPURITY]
- HY-B0330D
- (3R)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 100986-86-5
- SW219935-1
- (2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- BDBM50226409
- CAS-82419-36-1
- DTXSID1058715
- MFCD00869643
- HMS3655N03
- AKOS030254688
- A898837
- DB03034
- (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- OFLOXACIN, (R)-
- AS-78971
- (2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- (2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0(5,13)]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- (2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
- DR-3354
- Q27094003
- Z1143251035
- (R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
- R-(+)-Ofloxacin
- R-OFLOXACIN [USP-RS]
- CCRIS 4073
- UNII-36OPE0O92Z
- NCGC00016948-01
- CHEMBL420937
- 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (3R)-
- CHEBI:46577
- AMY23687
- SMR004703538
- (+)-Ofloxacin
- NCGC00015772-01
- F19527
- (2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0(5,13)]trideca-5(13),6,8,11-tetraene-11-carboxylicacid
- 36OPE0O92Z
- EN300-71971
- DR3354
- rofloxacin
- R-Ofloxacin
- CS-0089617
- Lopac-O-8757
- NS00076204
- SCHEMBL4316947
- J-000297
- LEVOFLOXACIN IMPURITY, D-ISOMER- [USP IMPURITY]
- Ofloxacin, D-
- (R)-(+)-Ofloxacin
- EiM17-02662
- DA-62990
- BRD-K88565300-001-01-7
-
- MDL: MFCD00869643
- Inchi: 1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
- InChI Key: GSDSWSVVBLHKDQ-SNVBAGLBSA-N
- SMILES: FC1C=C2C(C(C(=O)O)=CN3C2=C(C=1N1CCN(C)CC1)OC[C@H]3C)=O
Computed Properties
- Exact Mass: 361.14400
- Monoisotopic Mass: 361.144
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.4
- Topological Polar Surface Area: 73.3A^2
Experimental Properties
- Density: 1.48
- Boiling Point: 571.5°Cat760mmHg
- Flash Point: 299.4°C
- Refractive Index: 1.669
- PSA: 75.01000
- LogP: 1.54690
(R)-Ofloxacin Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
(R)-Ofloxacin Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-Ofloxacin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC53042-100mg |
(R)-Ofloxacin |
100986-86-5 | >98% | 100mg |
450.0USD | 2021-07-06 | |
| DC Chemicals | DC53042-250mg |
(R)-Ofloxacin |
100986-86-5 | >98% | 250mg |
900.0USD | 2021-07-06 | |
| DC Chemicals | DC53042-1g |
(R)-Ofloxacin |
100986-86-5 | >98% | 1g |
1800.0USD | 2021-07-06 | |
| TRC | O245740-5mg |
(R)-Ofloxacin |
100986-86-5 | 5mg |
$ 236.00 | 2023-09-06 | ||
| TRC | O245740-50mg |
(R)-Ofloxacin |
100986-86-5 | 50mg |
$ 1833.00 | 2023-09-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54222-5mg |
(R)-Ofloxacin |
100986-86-5 | 98% | 5mg |
¥6742.00 | 2023-09-07 | |
| abcr | AB543527-100 mg |
(2R)-7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0(5,13)]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; . |
100986-86-5 | 100mg |
€731.90 | 2023-06-14 | ||
| eNovation Chemicals LLC | D964037-5mg |
7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (3R)- |
100986-86-5 | 98% | 5mg |
$525 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1478083-25MG |
100986-86-5 | 25MG |
¥14114.48 | 2023-01-05 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1478083-25MG |
R-Ofloxacin |
100986-86-5 | 25mg |
¥11470.78 | 2024-12-26 |
(R)-Ofloxacin Suppliers
(R)-Ofloxacin Related Literature
-
Yan Fu,Xiaoli Duan,Xiongfei Chen,Jinli Zhang,Wei Li RSC Adv. 2014 4 1329
-
Wentao Bi,Minglei Tian,Kyung Ho Row Analyst 2011 136 379
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Shirong Cao,Qianyun Ma,Ye Liu,Jiayu Zhang,Zhaokun Wang New J. Chem. 2022 46 9704
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Hongtao Mu,Baoling Wang,Zhenlin Xu,Yuanming Sun,Xinan Huang,Yudong Shen,Sergei A. Eremin,Anatoly V. Zherdev,Boris B. Dzantiev,Hongtao Lei Analyst 2015 140 1037
-
Lichao He,Xinjian Chen,Xiangrong Li,Zhiyong Zhou,Zhongqi Ren New J. Chem. 2019 43 15048
Additional information on (R)-Ofloxacin
Compound CAS No. 100986-86-5: (R)-Ofloxacin
Ofloxacin, with the CAS number 100986-86-5, is a fluoroquinolone antibiotic that has been widely recognized for its potent antibacterial activity. The (R)-ofloxacin enantiomer, in particular, has garnered significant attention due to its enhanced pharmacokinetic properties and reduced side effects compared to its racemic counterpart. This compound is a cornerstone in the treatment of various bacterial infections, including urinary tract infections, respiratory infections, and skin infections.
Recent studies have highlighted the mechanism of action of (R)-ofloxacin, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and repair. By targeting these enzymes, (R)-ofloxacin effectively disrupts the bacterial life cycle, leading to cell death. This mechanism underscores its efficacy against a broad spectrum of gram-negative and gram-positive bacteria.
The pharmacokinetic profile of (R)-ofloxacin has been extensively studied, revealing superior bioavailability and tissue penetration compared to other fluoroquinolones. This is attributed to its unique stereochemistry, which enhances its ability to cross biological membranes and reach therapeutic concentrations in infected tissues. Recent research has also explored the potential of (R)-ofloxacin in treating multidrug-resistant bacterial strains, a growing concern in modern medicine.
One of the most notable advancements in (R)-ofloxacin research is its application in combination therapies. By combining (R)-ofloxacin with other antibiotics or adjuvants, researchers have observed enhanced efficacy and reduced resistance development. For instance, a recent clinical trial demonstrated that a combination of (R)-ofloxacin with β-lactam antibiotics significantly improved outcomes in patients with complicated urinary tract infections caused by extended-spectrum beta-lactamase (ESBL)-producing bacteria.
The safety profile of (R)-ofloxacin has also been a focal point of recent investigations. While fluoroquinolones are generally well-tolerated, concerns about their association with tendinitis and tendon rupture have led to stricter prescribing guidelines. However, studies comparing the safety of (R)-ofloxacin with other fluoroquinolones suggest that its enantiopure form may exhibit a lower risk of such adverse effects due to reduced off-target interactions.
In terms of clinical applications, (R)-ofloxacin has shown promise in both oral and intravenous formulations. Its versatility makes it suitable for outpatient treatment as well as hospital settings. Recent guidelines from international health organizations recommend (R)-ofloxacin as a first-line or alternative therapy for specific bacterial infections, particularly in regions with high rates of antibiotic resistance.
Looking ahead, ongoing research is exploring the potential of (R)-ofloxacin in novel therapeutic areas. For example, preclinical studies are investigating its efficacy against biofilm-forming bacteria, which are notoriously difficult to treat due to their resistance mechanisms. Additionally, there is growing interest in repurposing (R)-ofloxacin for non-infectious conditions, such as cancer therapy, based on its anti-inflammatory and anti-proliferative properties.
In conclusion, compound CAS No. 100986-86-5, or (R)-ofloxacin, remains a critical component of modern antimicrobial therapy. Its unique pharmacokinetic properties, broad spectrum of activity, and favorable safety profile make it an invaluable tool in combating bacterial infections. As research continues to uncover new applications and optimize its use, (R)-ofloxacin will undoubtedly play an even more significant role in global healthcare.
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